molecular formula C8H6N2O B1194407 1H-Benzimidazole-2-carboxaldehyde CAS No. 3314-30-5

1H-Benzimidazole-2-carboxaldehyde

Cat. No. B1194407
CAS RN: 3314-30-5
M. Wt: 146.15 g/mol
InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-carboxaldehyde derivatives involves various methodologies, including condensation reactions and modifications of benzimidazole and aldehyde groups. For example, a study by Bin (2012) describes the synthesis of 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl) ethenyl]benzaldehyde through condensation reactions, showcasing the versatility of 1H-Benzimidazole-2-carboxaldehyde in synthetic chemistry (X. Bin, 2012).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-carboxaldehyde derivatives is characterized by the presence of a benzimidazole core, which can interact with various ligands and functional groups. Studies such as the one by Krawczyk et al. (2005) on 1H-Benzimidazole-2-carboxylic acid monohydrate highlight the zwitterionic form and the two-dimensional network formed by hydrogen bonds, illustrating the complex structural features of these compounds (S. Krawczyk, M. Gdaniec, Franciszek Sa˛czewski, 2005).

Chemical Reactions and Properties

1H-Benzimidazole-2-carboxaldehyde and its derivatives participate in various chemical reactions, including coordination to metal ions, as detailed in the work by Zhengqiang Xia et al. (2013), where lanthanide coordination polymers were synthesized. These compounds exhibit unique spectroscopic properties and form supramolecular architectures through hydrogen bonding (Zhengqiang Xia et al., 2013).

Physical Properties Analysis

The physical properties of 1H-Benzimidazole-2-carboxaldehyde derivatives, such as solubility, melting points, and crystalline structure, significantly influence their application potential. The crystallographic study by Krawczyk et al. (2005) reveals insights into the zwitterionic form and hydrogen-bonding network, demonstrating the impact of molecular structure on the physical properties (S. Krawczyk, M. Gdaniec, Franciszek Sa˛czewski, 2005).

Scientific Research Applications

1. Synthesis of Benzimidazole Fused-1,4-Oxazepines

  • Application Summary: A series of benzimidazole-tethered oxazepine heterocyclic hybrids has been synthesized from an N-alkylated benzimidazole 2-carboxaldehyde .
  • Methods of Application: The reaction was carried out by treating an equimolar amount of benzimidazole carboxaldehyde and various substituted arylamines in CH3CN under reflux in the presence of InCl3 .
  • Results: The target benzimidazole fused 1,4-oxazepines were furnished in good yields .

2. Microbiological Activity of 1H-Benzimidazole Derivatives

  • Application Summary: 1H-Benzimidazole derivatives were tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
  • Methods of Application: The compounds were tested for their selectivity .
  • Results: ADME calculations indicate that the compounds can be tested as potential drugs .

3. Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones

  • Application Summary: The compounds were evaluated for their ability to modulate the polymerization of tubulin .
  • Methods of Application: The compounds were evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .
  • Results: The results of this study are not specified in the source .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance due to their wide range of applications . Research into the synthesis of benzimidazoles is a main focus for many laboratories worldwide .

properties

IUPAC Name

1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOSJWYZDQIMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186791
Record name 1H-Benzimidazole-2-carboxaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Benzimidazole-2-carboxaldehyde

CAS RN

3314-30-5
Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-benzimidazole-2-carboxaldehyde
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Record name 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 2-Hydroxymethyl-benzimidazole (11.9 g) and MnO2 (59.5 g) in ethanol (250 mL) was vigorously stirred for 2 days. The reaction was concentrated in vacuo, hot dimethylformamide was added and the mixture was filtered through celite. After removal of the solvent in vacuo the tan solid was triturated with ethanol to afford 2-Benzimidazolecarboxaldehyde as a tan powder.
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Synthesis routes and methods II

Procedure details

In Step 1 of Scheme E, azaindole compound a is treated with the Vilsmeier reagent formed by mixing oxalyl chloride with dimethyl formamide to form azaindole aldehyde w, which in turn is reacted with Meldrum's acid in Step 2 to yield azaindole compound x. Azaindole x is then treated with Grignard reagent y in Step 3 to afford azaindole compound z. In Step 4 compound z is reacted with amine d in the presence of pyridine to give azaindole amide r, which is then reduced in Step 5 to provide aminopropyl azaindole compound s. Compound s is one of the compounds of formula I in accordance with the invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Gawinecki, B Osmialowski… - Heterocyclic …, 2003 - degruyter.com
… The calculated (MP2/6-31G**//HF and B3LYP /6-31G**) energies show that some dimers of 1Hbenzimidazole-2-carboxaldehyde are more stable than aldehyde itself (monomer). This is …
Number of citations: 2 www.degruyter.com
Y Zhou, CJ Yang, XF Luo, AP Li… - Pest Management …, 2022 - Wiley Online Library
… The synthesis method was similar to that of G1: 1H-Benzimidazole-2-carboxaldehyde (1.0 mmol), various o-fluoroanilines (1.0 mmol) and cesium carbonate (3.0 mmol) were added to …
Number of citations: 3 onlinelibrary.wiley.com
AR Katritzky, HY He, Q Long, X Cui, J Level, AL Wilcox - Arkivoc, 2000 - arkat-usa.org
Heteroaromatic α-and β-carboxaldehydes were prepared by the formylation with DMF of αlithio benzofuran, benzothiophene, N-methylbenzimidazole and 10-methylphenothiazine …
Number of citations: 14 www.arkat-usa.org
D Ryabukhin, A Turdakov, N Soldatova… - Beilstein …, 2019 - beilstein-journals.org
Supplementary Information Reactions of 2-carbonyl and 2-hydroxy(or methoxy)alkyl substituted benzimidazoles with arenes in the superacid CF 3 SO 3 H. NMR and DFT study of …
Number of citations: 5 www.beilstein-journals.org
YB Peng, C Tao, CP Tan, P Zhao - Journal of Inorganic Biochemistry, 2021 - Elsevier
Alzheimer's disease (AD) is known as a complex multifactorial syndrome and both metal chelators and amyloid β peptide (Aβ) inhibitors show promise against AD. Herein, four small …
Number of citations: 8 www.sciencedirect.com
PL Zhang, MH Laiche, YL Li, WW Gao, JM Lin… - European Journal of …, 2022 - Elsevier
Constructing a new antibacterial structural framework is an effective strategy to combat drug resistance. This work discovered a class of naphthalimidopropanediols (NIOLs) as a novel …
Number of citations: 14 www.sciencedirect.com
J Dai, N Battini, ZL Zang, Y Luo… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Alkaloids are one of the prominent members in the development of new antimicrobial agents. This work discovered a class of alkaloid quinazolone‐derived …
Number of citations: 1 onlinelibrary.wiley.com
SI Presolski - 2011 - search.proquest.com
The Cu I-catalyzed azide-alkyne cycloaddition (CuAAC) has solidified its position as the quintessential ‘click’reaction since its discovery in 2001. Copper-binding ligands can accelerate …
Number of citations: 0 search.proquest.com
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
… After stirring for 15 min, 1H-benzimidazole-2-carboxaldehyde (252 mg, 1.72 mmol) was added to the reaction mixture, and resulting reaction mixture was stirred for 16 h at room …
Number of citations: 23 onlinelibrary.wiley.com
J Dai, N Battini, CH Zhou - Available at SSRN 4333994 - papers.ssrn.com
The inexorable development of bacterial resistance seriously threatens human health, and new alternative therapies are urgently needed to confront resistance. This work discovered a …
Number of citations: 0 papers.ssrn.com

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